

MLN8054 Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MLN8054 sodium

Cat. No.: B15583538

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MLN8054 sodium is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its development as a potential antineoplastic agent has provided valuable insights into the therapeutic targeting of mitotic kinases. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to MLN8054, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MLN8054 is a complex heterocyclic compound belonging to the benzazepine class.[3] The sodium salt form enhances its solubility for administration.

Table 1: Physicochemical Properties of MLN8054 and its Sodium Salt

Property	Value	Source
MLN8054		
Chemical Formula	C25H15ClF2N4O2	[2][4][5]
Molecular Weight	476.86 g/mol	[2][4][5]
IUPAC Name	4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl)amino)benzoic acid	[2]
CAS Number	869363-13-3	[2][4][7]
SMILES	<chem>C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O</chem>	[5]
Solubility	≥39.05 mg/mL in DMSO, <2.25 mg/mL in EtOH, <2.39 mg/mL in H2O	[5]
MLN8054 Sodium		
Chemical Formula	C25H14ClF2N4NaO2	[8]
Molecular Weight	498.8 g/mol	[8]
IUPAC Name	sodium 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl]amino]benzoate	[8]
CAS Number	869366-15-4	[3][8]

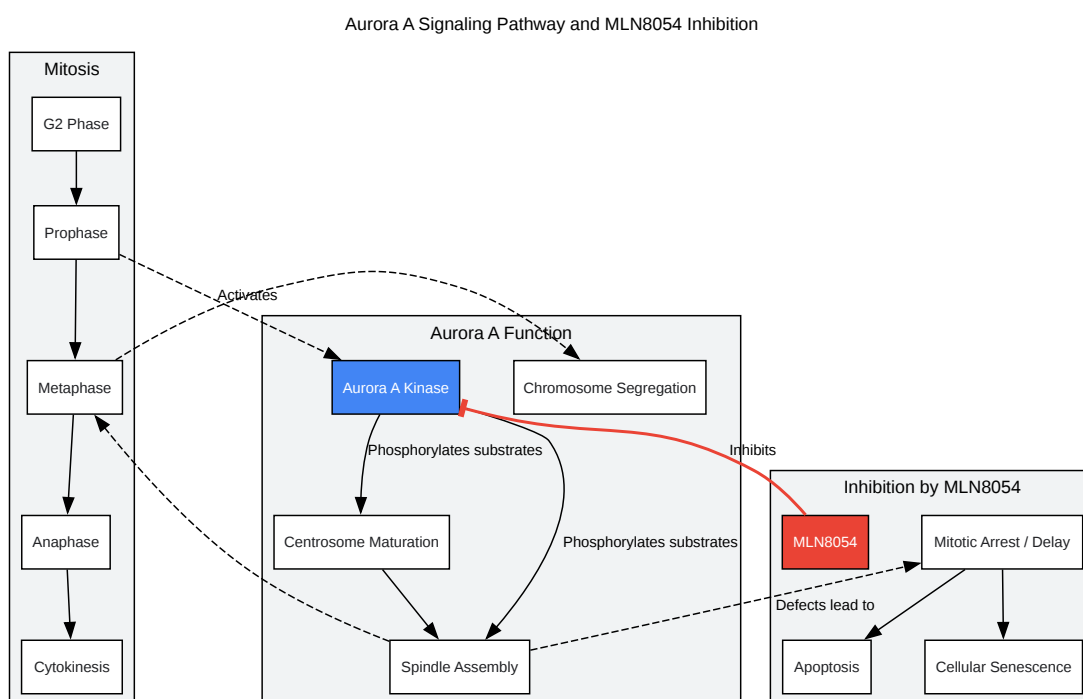
Mechanism of Action and Signaling Pathway

MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4][6][9] Aurora A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, and the assembly of the mitotic spindle.[1][6][10] Dysregulation and

overexpression of Aurora A are common in many human cancers and are associated with tumor progression.[\[10\]](#)[\[11\]](#)

By inhibiting Aurora A, MLN8054 disrupts the proper assembly and function of the mitotic spindle, leading to defects in chromosome alignment and segregation.[\[1\]](#)[\[6\]](#) This triggers the spindle assembly checkpoint, causing a delay in mitosis or mitotic arrest, which can ultimately lead to apoptosis (programmed cell death) or cellular senescence in cancer cells.[\[9\]](#)[\[11\]](#)[\[12\]](#) MLN8054 demonstrates selectivity for Aurora A over the closely related Aurora B kinase.[\[4\]](#)[\[11\]](#)

Below is a diagram illustrating the Aurora A signaling pathway and the inhibitory effect of MLN8054.



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Caption: Aurora A kinase signaling in mitosis and its inhibition by MLN8054.

Preclinical and Clinical Data

In Vitro Activity

MLN8054 has demonstrated potent inhibitory activity against recombinant Aurora A kinase and has shown to inhibit the proliferation of a diverse range of human tumor cell lines.

Table 2: In Vitro Inhibitory Activity of MLN8054

Assay	Target/Cell Line	IC50 / GI50	Source
Kinase Assay	Recombinant Aurora A	4 nM	[4] [7] [13]
Kinase Assay	Recombinant Aurora B	172 nM	[4] [7]
Cell Proliferation	HCT-116 (Colon)	0.11 - 0.22 μ M	[4] [7] [11]
Cell Proliferation	SW480 (Colon)	0.19 μ M	[7]
Cell Proliferation	DLD-1 (Colon)	0.23 μ M	[7]
Cell Proliferation	PC-3 (Prostate)	1.43 μ M	[4] [7] [11]
Cell Proliferation	Calu-6 (Lung)	0.54 μ M	[7]
Cell Proliferation	H460 (Lung)	0.51 μ M	[7]
Cell Proliferation	MCF-7 (Breast)	0.27 μ M	[7]
Cell Proliferation	MDA-MB-231 (Breast)	0.44 μ M	[7]
Cell Proliferation	SKOV3 (Ovarian)	0.63 μ M	[7]

In Vivo Efficacy in Xenograft Models

Oral administration of MLN8054 has been shown to significantly inhibit tumor growth in various human tumor xenograft models in mice.[\[11\]](#)[\[14\]](#)

Table 3: In Vivo Antitumor Efficacy of MLN8054 in Xenograft Models

Tumor Model	Dosing Schedule	Tumor Growth Inhibition (TGI)	Source
HCT-116 (Colon)	10 mg/kg, QD, 21 days	76%	[4] [15]
HCT-116 (Colon)	30 mg/kg, QD, 21 days	84%	[4] [11] [15]
HCT-116 (Colon)	30 mg/kg, BID, 21 days	96%	[11] [15]
HCT-116 (Colon)	30 mg/kg, BID, continuous	103%	[14]
HCT-116 (Colon)	30 mg/kg, BID, 10 days on/10 days off	83%	[14]
HCT-116 (Colon)	30 mg/kg, BID, 5 days on/5 days off	77%	[14]
HCT-116 (Colon)	60 mg/kg, BID, 3 days on/7 days off	73%	[14]
PC-3 (Prostate)	30 mg/kg, BID, continuous	119%	[14]
Calu-6 (Lung)	30 mg/kg, BID, continuous	84%	[14]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of MLN8054.

Table 4: Pharmacokinetic Parameters of MLN8054

Species	Dose	Tmax (hours)	t1/2 (hours)	Source
Rat	1 mg/kg IV	-	4.2	[16]
Rat	10 mg/kg PO	-	-	[16]
Human	10-20 mg QD	1 - 2	30 - 40	[6][17][18]
Human	25-80 mg QID	-	30 - 40	[6][17][18][19]

Clinical Safety and Tolerability

Phase I clinical trials of MLN8054 in patients with advanced solid tumors have been conducted to determine its safety, tolerability, and maximum tolerated dose (MTD).[6][17][19][20] The dose-limiting toxicities (DLTs) were primarily reversible somnolence, attributed to off-target binding to the GABA-A receptor.[9][20][21] Other reported adverse events included transaminitis and mucositis.[6][17]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of MLN8054 against recombinant Aurora A and B kinases.

Methodology:

- Recombinant murine Aurora A and B proteins are expressed in Sf9 insect cells and purified.[4][13]
- The kinase reaction is typically performed in a buffer containing HEPES or Tricine, MgCl₂, DTT, and a peptide substrate.[13]
- For Aurora A, a biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used.[4][13]
- The reaction is initiated by the addition of [γ -³³P]ATP.[13]
- After incubation, the amount of phosphorylated substrate is quantified using a method like a flash plate assay.[13]

- IC50 values are calculated by measuring the concentration of MLN8054 required to inhibit 50% of the kinase activity.

Cell Proliferation Assay

Objective: To assess the effect of MLN8054 on the proliferation of cancer cell lines.

Methodology:

- Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of MLN8054 or vehicle control (DMSO) for 72-96 hours.[\[4\]](#)[\[11\]](#)
- Cell proliferation is measured using a BrdU (bromodeoxyuridine) incorporation ELISA kit, which detects DNA synthesis in proliferating cells.[\[4\]](#)[\[11\]](#)
- GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of orally administered MLN8054 in a mouse model.

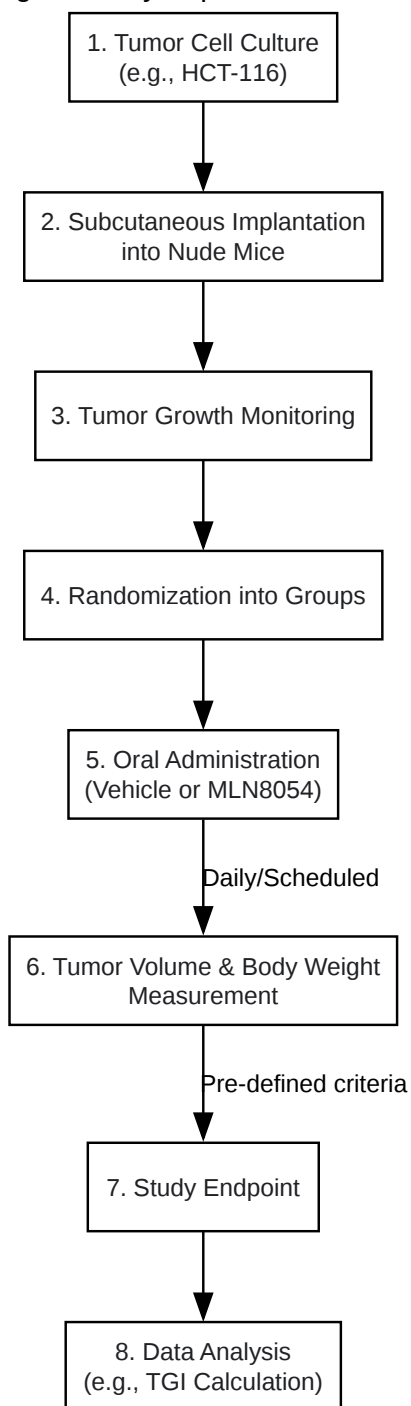
Methodology:

- Human tumor cells (e.g., HCT-116, PC-3) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[\[4\]](#)[\[11\]](#)[\[14\]](#)
- When tumors reach a specified volume, mice are randomized into treatment and control groups.
- MLN8054 is formulated (e.g., in 10% hydroxypropyl- β -cyclodextrin with 5% sodium bicarbonate) and administered orally (p.o.) at various doses and schedules (e.g., once daily (QD) or twice daily (BID)).[\[11\]](#)[\[14\]](#)
- The control group receives the vehicle.

- Tumor volumes are measured regularly using calipers (Volume = Length x Width² x 0.5).
[\[11\]](#)
- Animal body weight and general health are monitored as indicators of toxicity.
- At the end of the study, tumor growth inhibition (TGI) is calculated.[\[11\]](#)[\[15\]](#)

Below is a diagram representing a typical workflow for an in vivo xenograft study.

Xenograft Study Experimental Workflow

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